3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide
CAS No.:
Cat. No.: VC13747762
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2O2 |
|---|---|
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | 3-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C8H9BrN2O2/c9-7-5-10-2-1-6(7)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13) |
| Standard InChI Key | YRBIFSODRODDFP-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1C(=O)NCCO)Br |
| Canonical SMILES | C1=CN=CC(=C1C(=O)NCCO)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide, reflects its core structure: a pyridine ring with a bromine atom at position 3 and a carboxamide group at position 4, where the amide nitrogen is bonded to a 2-hydroxyethyl moiety. Key identifiers include:
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SMILES:
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InChIKey:
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PubChem CID: 126988014.
The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, while the bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in synthetic chemistry.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves coupling 3-bromopyridine-4-carboxylic acid with 2-hydroxyethylamine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at ambient temperature. The reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine.
Representative Procedure:
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Dissolve 3-bromopyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
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Add DCC (1.2 eq) and DMAP (0.1 eq) under nitrogen atmosphere.
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Stir for 30 minutes, then add 2-hydroxyethylamine (1.5 eq).
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Quench with water after 12 hours, extract with DCM, and purify via column chromatography (yield: ~75%).
Industrial-Scale Considerations
Large-scale production optimizes cost and efficiency by substituting DCC with cheaper coupling agents (e.g., EDCI/HOBt) and using aprotic solvents like THF. Continuous flow reactors may enhance yield by minimizing side reactions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) due to the hydroxyethyl group; poorly soluble in nonpolar solvents.
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments. Decomposition occurs above 200°C.
Spectroscopic Profiles
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IR (KBr): 3270 cm (N-H stretch), 1660 cm (C=O), 670 cm (C-Br).
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H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridine-H), 8.25 (d, J = 5.2 Hz, 1H, pyridine-H), 4.75 (t, J = 5.6 Hz, 1H, -OH), 3.45 (q, 2H, -CH2OH), 3.30 (t, 2H, -NCH2).
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antivirals. For example, coupling with boronic acids via Suzuki-Miyaura reactions yields biaryl derivatives with enhanced bioactivity.
Materials Science
Incorporation into metal-organic frameworks (MOFs) exploits its hydrogen-bonding capacity for gas storage applications. Preliminary studies show CO adsorption capacities of ~2.5 mmol/g at 1 bar.
Comparative Analysis with Analogues
| Compound | Substituent | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide | -NHCH2CH2OH | 12 (DMSO) | 158–160 |
| 3-Bromo-N-methylpyridine-4-carboxamide | -NHCH3 | 8 (DMSO) | 145–147 |
| 3-Chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide | -NHCH2CH2OH (Cl) | 14 (DMSO) | 162–164 |
The hydroxyethyl group confers superior solubility compared to methyl analogues, while bromine’s higher atomic radius enhances steric effects in binding interactions .
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